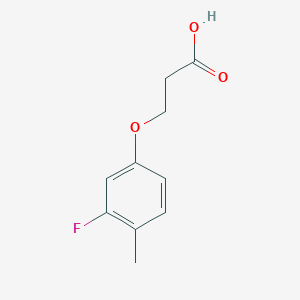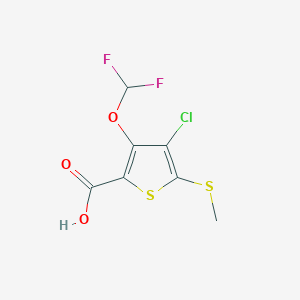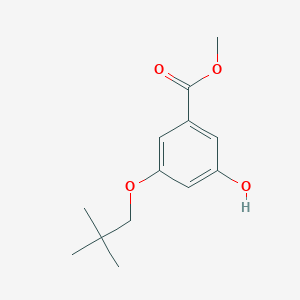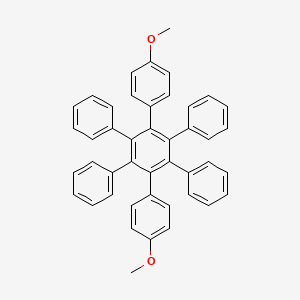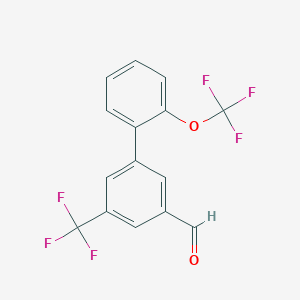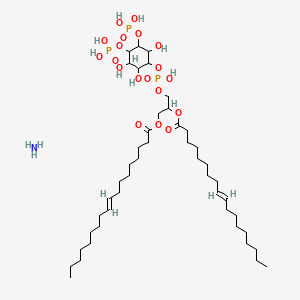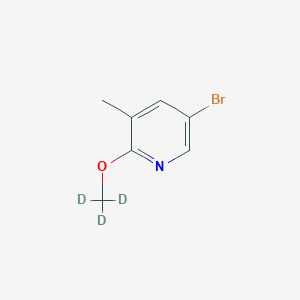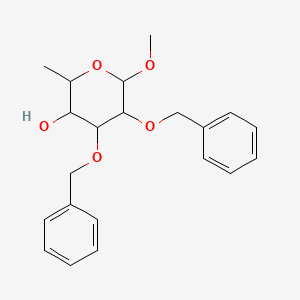
Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside is a synthetic carbohydrate derivative with the molecular formula C21H26O5 and a molecular weight of 358.43 g/mol . This compound is notable for its biomedical applications, particularly in disease research due to its remarkable antitumor properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside typically involves the protection of hydroxyl groups followed by selective deprotection and glycosylation. One common method includes the benzylation of hydroxyl groups at positions 2 and 3 of the glucopyranoside ring, followed by methylation at the anomeric carbon .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up for industrial applications. This involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the benzyl groups or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl aldehydes or ketones, while reduction can produce benzyl alcohols .
科学的研究の応用
Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: Employed in studies of carbohydrate-protein interactions and cellular processes.
Medicine: Investigated for its antitumor properties and potential therapeutic applications in cancer treatment.
作用機序
The mechanism by which Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. This compound can inhibit cellular processes by interfering with carbohydrate-protein interactions, which are crucial for cell signaling and function. Its antitumor properties are attributed to its ability to disrupt the growth and proliferation of cancer cells.
類似化合物との比較
Methyl 3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside: Another benzylated glucopyranoside with similar applications in biomedical research.
Methyl 2,3,4-tri-O-benzyl-a-D-glucopyranoside: A related compound with additional benzyl groups, used in carbohydrate chemistry.
Uniqueness: Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective benzylation at positions 2 and 3, combined with the absence of a hydroxyl group at position 6, makes it particularly valuable in studies of carbohydrate interactions and antitumor activity.
特性
分子式 |
C21H26O5 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
6-methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-ol |
InChI |
InChI=1S/C21H26O5/c1-15-18(22)19(24-13-16-9-5-3-6-10-16)20(21(23-2)26-15)25-14-17-11-7-4-8-12-17/h3-12,15,18-22H,13-14H2,1-2H3 |
InChIキー |
LMZPIJSGRUVEAM-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


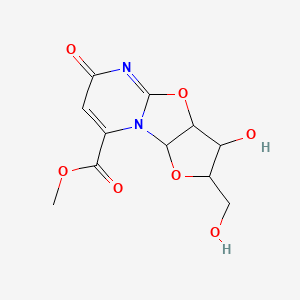
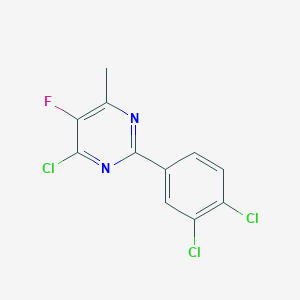
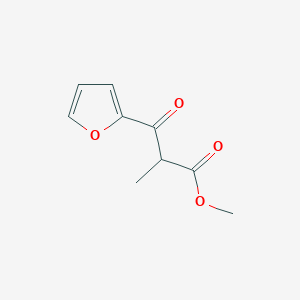
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-](/img/structure/B12079095.png)
